Pentomone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
67102-87-8 |
|---|---|
Molekularformel |
C24H26O5 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one |
InChI |
InChI=1S/C24H26O5/c1-24(2)22-15(11-13-7-5-9-17(26-3)20(13)28-22)19(25)16-12-14-8-6-10-18(27-4)21(14)29-23(16)24/h5-10,15-16,22-23H,11-12H2,1-4H3/t15-,16+,22-,23+ |
InChI-Schlüssel |
MTJTVTZUEKVNTG-YJEDKTMASA-N |
Isomerische SMILES |
CC1([C@@H]2[C@@H](CC3=C(O2)C(=CC=C3)OC)C(=O)[C@@H]4[C@H]1OC5=C(C4)C=CC=C5OC)C |
Kanonische SMILES |
CC1(C2C(CC3=C(O2)C(=CC=C3)OC)C(=O)C4C1OC5=C(C4)C=CC=C5OC)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pentomone (Lilly 113935)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Pentomone (Lilly 113935), chemically known as 4-methyl-1-phenylpentan-1-one. The document details three primary synthetic methodologies: Grignard reaction, Friedel-Crafts acylation, and the oxidation of a secondary alcohol precursor. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathways
This compound can be synthesized through several established organic chemistry reactions. The selection of a particular pathway may depend on factors such as starting material availability, desired scale, and laboratory capabilities. This guide focuses on the three most prominent and practical approaches.
Grignard Reaction Pathway
A well-established and versatile method for the synthesis of this compound involves the Grignard reaction. This pathway utilizes the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl center. Specifically, isopentylmagnesium bromide is reacted with benzoyl chloride to form the target ketone after an acidic workup.[1]
Experimental Protocol:
-
Preparation of Isopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). A solution of isopentyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining isopentyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzoyl Chloride: The freshly prepared Grignard reagent is cooled in an ice bath (0-5 °C). A solution of benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. A 1:1 molar ratio of the Grignard reagent to benzoyl chloride is typically employed.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Friedel-Crafts Acylation Pathway
Another classic and effective method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of benzene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][4]
Experimental Protocol:
-
Preparation of 4-Methylpentanoyl Chloride: To a round-bottom flask containing 4-methylpentanoic acid (1.0 equivalent), add thionyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then heated to reflux for 1-2 hours. The excess thionyl chloride is removed by distillation, and the resulting 4-methylpentanoyl chloride is purified by vacuum distillation.
-
Acylation Reaction: In a three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a mechanical stirrer, a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (which also serves as the solvent) is prepared and cooled in an ice bath. 4-Methylpentanoyl chloride (1.0 equivalent) is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 60°C) for 1-3 hours, or until the evolution of HCl gas ceases.
-
Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice with concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent like dichloromethane. The combined organic layers are washed with water, dilute sodium hydroxide solution, and then brine. After drying over a suitable drying agent (e.g., anhydrous sodium sulfate), the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.
Oxidation of 4-methyl-1-phenylpentan-1-ol
A third synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, 4-methyl-1-phenylpentan-1-ol. This precursor can be synthesized via the Grignard reaction between benzaldehyde and isopentylmagnesium bromide. The subsequent oxidation of the alcohol to the ketone can be achieved using various oxidizing agents, with Pyridinium Chlorochromate (PCC) being a common choice for its mildness and selectivity.
Experimental Protocol:
-
Synthesis of 4-methyl-1-phenylpentan-1-ol: (Follows the Grignard protocol described in Pathway 1, using benzaldehyde instead of benzoyl chloride).
-
Oxidation Reaction: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and an adsorbent such as Celite or silica gel in anhydrous dichloromethane (DCM), a solution of 4-methyl-1-phenylpentan-1-ol (1.0 equivalent) in DCM is added in one portion. The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium residues. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale, purity of reagents, and optimization of conditions.
| Reaction Step | Starting Materials | Product | Typical Yield (%) |
| Grignard Pathway | Isopentylmagnesium bromide, Benzoyl chloride | 4-methyl-1-phenylpentan-1-one | Not specified |
| Friedel-Crafts Pathway | Benzene, 4-Methylpentanoyl chloride, AlCl₃ | 4-methyl-1-phenylpentan-1-one | Not specified |
| Preparation of 4-Methylpentanoyl chloride | 4-Methylpentanoic acid, Thionyl chloride | 4-Methylpentanoyl chloride | High |
| Oxidation Pathway | 4-methyl-1-phenylpentan-1-ol, PCC | 4-methyl-1-phenylpentan-1-one | Not specified |
| Synthesis of 4-methyl-1-phenylpentan-1-ol | Benzaldehyde, Isopentylmagnesium bromide | 4-methyl-1-phenylpentan-1-ol | Good to High |
Note: Specific yield data for the direct synthesis of this compound was not available in the searched literature. The yields for analogous reactions are generally reported as good to high.
Spectroscopic Data for this compound (4-methyl-1-phenylpentan-1-one)
| Analysis | Data |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.4-8.0 ppm. The protons of the pentanone chain would appear at higher field, with the methylene group adjacent to the carbonyl appearing as a triplet around 2.9 ppm. |
| ¹³C NMR | The carbon NMR spectrum would display a signal for the carbonyl carbon around 200 ppm. The carbons of the phenyl ring would appear in the aromatic region (approx. 128-137 ppm), and the aliphatic carbons of the pentyl chain would be observed at higher field. |
| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (176.26 g/mol ). Characteristic fragmentation patterns would include cleavage at the acyl-phenyl bond and within the pentyl chain. |
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the described synthetic pathways.
Caption: Grignard reaction pathway to this compound.
Caption: Friedel-Crafts acylation pathway to this compound.
Caption: Oxidation pathway to this compound.
References
Pentomone (CAS 67102-87-8): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentomone, identified by the CAS number 67102-87-8 and also known by its developmental code LY-113935, is a nonsteroidal antiandrogen (NSAA). It was first synthesized and described as a "prostate growth inhibitor".[1] Although it has been a subject of scientific interest, this compound has never been marketed for therapeutic use. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, synthesis, and proposed mechanism of action.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₂₄H₂₆O₅.[1] Its structure features a pentacyclic system. A summary of its key identifiers and properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 67102-87-8 | [1] |
| Developmental Code | LY-113935 | [1] |
| Molecular Formula | C₂₄H₂₆O₅ | [1] |
| Molecular Weight | 394.46 g/mol | |
| IUPAC Name | (5aR,6aS,12aR,13aS)-4,8-dimethoxy-6,6-dimethyl-5a,6,6a,12,12a,13a-hexahydro-14H-chromeno[3,2-b]xanthen-13-one | |
| Synonyms | Lilly 113935 |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature. The process involves a multi-step chemical reaction sequence.
Experimental Protocol: Synthesis of this compound
Note: The following protocol is a generalized description based on available information. Specific reaction conditions, such as temperatures, reaction times, and purification methods, would require access to the original experimental documentation, which is not publicly available.
Step 1: Condensation Two equivalents of o-vanillin are condensed with one equivalent of 4,4-dimethylcyclohexadienone. This reaction is believed to proceed via an initial conjugate addition of the phenoxide from o-vanillin to the enone system of the cyclohexadienone, followed by an intramolecular aldol-type reaction.
Step 2: Cyclization and Dehydration The intermediate from the condensation reaction undergoes cyclization and dehydration to form a five-ring ketone derivative.
Step 3: Catalytic Hydrogenation The resulting unsaturated ketone is subjected to catalytic hydrogenation. This step reduces the carbon-carbon double bonds and the ketone functional group to a secondary alcohol.
Step 4: Oxidation The secondary alcohol is then re-oxidized to the corresponding ketone using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Mechanism of Action: Androgen Receptor Antagonism
As a nonsteroidal antiandrogen, the primary mechanism of action of this compound is believed to be the competitive antagonism of the androgen receptor (AR). Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the growth and survival of prostate cells. In conditions like prostate cancer, these hormones can stimulate tumor growth.
NSAA drugs like this compound are designed to bind to the ligand-binding domain of the AR, thereby preventing the binding of endogenous androgens. This blockade inhibits the subsequent conformational changes in the AR that are necessary for its activation, nuclear translocation, and the transcription of androgen-responsive genes. The ultimate effect is a reduction in androgen-stimulated cell growth.
Caption: Proposed signaling pathway of this compound as an AR antagonist.
Biological Activity
Conclusion
This compound is a synthetically derived nonsteroidal antiandrogen with a well-defined chemical structure. Its proposed mechanism of action, consistent with other NSAAs, involves the competitive inhibition of the androgen receptor, leading to the suppression of androgen-dependent gene transcription and cell growth. While a synthetic route has been outlined, a significant gap exists in the publicly available literature regarding the quantitative biological evaluation and detailed experimental protocols for this compound. Further research and disclosure of primary experimental data would be necessary to fully characterize its pharmacological profile and potential for clinical development.
References
Pentomone: An Obscure Nonsteroidal Antiandrogen
Pentomone, also known by its developmental codes Lilly 113935 and LY-113935, is a synthetic, nonsteroidal antiandrogen that was first synthesized and assayed in 1978.[1] Despite its early identification as a "prostate growth inhibitor," the compound was never marketed, and detailed public information regarding its biological activity and clinical development is scarce.[1][2]
Chemical and Physical Properties
This compound is classified as a small molecule drug with the chemical formula C24H26O5 and a monoisotopic molecular weight of 394.18 Da.[3][4] Its systematic IUPAC name is (5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 67102-87-8 |
| PubChem CID | 49354 |
| ChEMBL ID | CHEMBL2107005 |
| UNII | OPS67T329P |
Synthesis of this compound
Information on the synthesis of this compound is limited. A described method involves the condensation of two equivalents of o-vanillin with 4,4-dimethylcyclohexadienone. This is followed by catalytic hydrogenation to reduce olefin bonds and the ketone. The final step is the re-oxidation of the resulting alcohol with pyridinium chlorochromate to yield this compound.
Mechanism of Action and Biological Data
As a nonsteroidal antiandrogen, this compound is presumed to act by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone, to the androgen receptor (AR). This mode of action is typical for this class of drugs, which are primarily investigated for the treatment of androgen-dependent conditions like prostate cancer. However, specific quantitative data on this compound's binding affinity for the AR, its in vitro potency in cell-based assays, or its in vivo efficacy and pharmacokinetic profile are not available in the public domain.
No detailed experimental protocols or specific signaling pathways involving this compound have been published. Therefore, the creation of quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as requested is not possible based on the currently available information.
Conclusion
This compound remains an obscure compound in the landscape of nonsteroidal antiandrogen development. While its initial synthesis and identification pointed towards potential as a prostate growth inhibitor, the lack of subsequent published research means that a comprehensive technical guide with detailed experimental data and pathway analysis cannot be constructed. Further research and publication of preclinical and clinical data would be necessary to fully characterize the properties and potential of this compound.
References
- 1. hort [journals.ashs.org]
- 2. Developments in nonsteroidal antiandrogens targeting the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical profile of a new non-steroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY-4101174 by Eli Lilly and Co for Prostate Cancer: Likelihood of Approval [pharmaceutical-technology.com]
Theoretical Binding Affinity of Novel Compounds to the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a crucial mediator of androgen action in the body. Its role in normal male sexual development and its implication in pathologies such as prostate cancer make it a significant target for therapeutic intervention. The discovery and characterization of novel ligands that can modulate AR activity are of paramount importance in drug development. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to determine the binding affinity of a novel compound, exemplified here as "Pentomone," to the androgen receptor. While specific binding data for this compound is not available in the public domain, this document outlines the established methodologies that would be employed for such an investigation.
The binding of a ligand to the androgen receptor can initiate a cascade of cellular events. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[1][2] Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]
Quantitative Data on Androgen Receptor Ligand Binding
To provide a comparative context for a novel compound like this compound, the binding affinities of several known androgens and antiandrogens are summarized below. These values are typically determined through competitive binding assays.
Table 1: Binding Affinities of Known Ligands to the Androgen Receptor
| Compound | Type | IC50 (nM) | Relative Binding Affinity (RBA) | Reference Compound |
| Dihydrotestosterone (DHT) | Agonist | 3.2 | 100% | DHT |
| Testosterone | Agonist | - | Lower than DHT | DHT |
| Cyproterone Acetate | Antagonist | 4.4 | - | DHT |
| Flutamide | Antagonist | - | Similar to Procymidone | - |
| Bicalutamide | Antagonist | - | Higher than Flutamide | - |
| Enzalutamide | Antagonist | - | 5-8 fold greater than Bicalutamide | Bicalutamide |
| Procymidone | Antagonist | - | Significant, but lower than Cyproterone Acetate | Cyproterone Acetate |
Note: IC50 and RBA values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[4]
Experimental Protocols for Determining Binding Affinity
A standard method for determining the binding affinity of a test compound to the androgen receptor is the competitive binding assay. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the AR.
Radioligand Competition Scintillation Proximity Assay (SPA)
This high-throughput assay is a common method for screening and characterizing AR ligands.
Materials:
-
Purified Androgen Receptor Ligand-Binding Domain (AR-LBD)
-
Radiolabeled ligand (e.g., [³H]-DHT)
-
Unlabeled test compound (e.g., this compound)
-
Ni-coated 384-well FlashPlates
-
Assay Buffer (e.g., PBS with 0.05% Tween 20)
-
Scintillation counter
Protocol:
-
Plate Coating: Ni-coated 384-well FlashPlates are incubated with a solution containing purified His-tagged AR-LBD overnight at 4°C.
-
Washing: The plates are washed to remove unbound AR-LBD.
-
Blocking: The wells are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition Reaction: A solution containing a fixed concentration of the radiolabeled ligand (e.g., [³H]-DHT) and varying concentrations of the unlabeled test compound (this compound) is added to the wells.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Detection: The amount of radiolabeled ligand bound to the AR-LBD is measured using a scintillation counter. The signal is generated only when the radiolabeled ligand is in close proximity to the scintillant-coated plate, which occurs when it is bound to the immobilized AR.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined from this curve.
In Silico Approaches for Predicting Binding Affinity
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding affinity and mode of interaction of a novel compound with a target protein.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Methodology:
-
Receptor Preparation: A high-resolution 3D structure of the androgen receptor ligand-binding domain is obtained from a protein structure database (e.g., Protein Data Bank). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of the test compound (this compound) is generated and optimized for its geometry and charge distribution.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor.
-
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol). The predicted binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, is analyzed. For example, key interactions for some AR inhibitors include hydrogen bonding with Asn705 and hydrophobic contacts with Trp741, Leu704, Met742, and Met780.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more accurate prediction of binding stability.
Methodology:
-
System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulated physiological environment (e.g., a box of water molecules with ions).
-
Simulation: The system is subjected to a simulation that calculates the forces between atoms and their movements over a period of time (typically nanoseconds).
-
Analysis: The trajectory from the simulation is analyzed to assess the stability of the complex, including root-mean-square deviation (RMSD) of the protein and ligand, and to identify persistent interactions.
Visualizations
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Binding Affinity.
Computational Workflow
Caption: In Silico Workflow for Binding Prediction.
References
- 1. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The affinity of procymidone to androgen receptor in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name for Pentomone: (5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Androgen receptor (AR) antagonists are a cornerstone in the treatment of androgen-dependent diseases, most notably prostate cancer. The development of nonsteroidal antiandrogens (NSAAs) represented a significant advancement, offering the potential for improved specificity and reduced side effects compared to steroidal agents. Pentomone emerged from this era of research as a promising candidate. This document serves as a technical resource for researchers and drug development professionals interested in the chemical and biological aspects of this compound and the broader class of chromeno[3,2-b]xanthen-13-one derivatives.
Chemical Profile
IUPAC Name: (5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₅ | - |
| Molecular Weight | 394.46 g/mol | - |
| CAS Number | 67102-87-8 | - |
| Development Codes | Lilly 113935, LY-113935 | - |
Mechanism of Action: Androgen Receptor Antagonism
This compound functions as a competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This antagonism blocks the conformational changes in the AR that are necessary for its subsequent dimerization, nuclear translocation, and binding to androgen response elements (AREs) on DNA. The ultimate effect is the inhibition of androgen-dependent gene transcription and a reduction in the growth and proliferation of androgen-sensitive tissues like the prostate.
The Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical driver of normal prostate development and is a key therapeutic target in prostate cancer. The following diagram illustrates the canonical pathway and the point of intervention for an antagonist like this compound.
Experimental Protocols
While specific experimental data for this compound is not publicly available, this section outlines the standard methodologies used to characterize nonsteroidal antiandrogens.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not available in the accessible literature. However, historical sources suggest a multi-step synthesis involving the condensation of key intermediates followed by purification. A general workflow for the synthesis of similar complex heterocyclic compounds is presented below.
In Vitro Androgen Receptor Competitive Binding Assay
This assay is fundamental to determining the affinity of a test compound for the androgen receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (LBD)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)
-
Test compound (this compound)
-
Unlabeled androgen (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a multi-well plate, incubate a fixed concentration of the recombinant AR-LBD with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of this compound.
-
Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + excess unlabeled androgen).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the amount of bound radioactivity in each well using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Prostate Growth Inhibition Assay
This assay assesses the in vivo efficacy of an antiandrogen in a relevant animal model.
Objective: To determine the effect of this compound on androgen-stimulated prostate growth in castrated rodents.
Animal Model: Immature or adult male rats or mice, surgically castrated.
Protocol:
-
Acclimate castrated animals for a period of at least 7 days.
-
Divide the animals into treatment groups:
-
Vehicle control (castrated)
-
Testosterone-treated control (e.g., testosterone propionate)
-
Testosterone + this compound (at various dose levels)
-
-
Administer testosterone and the test compound (this compound) daily for a specified period (e.g., 7-14 days) via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
At the end of the treatment period, euthanize the animals and carefully dissect the ventral prostate and seminal vesicles.
-
Record the wet weight of the prostate and seminal vesicles for each animal.
-
Calculate the percentage of inhibition of the testosterone-induced growth for each dose of this compound.
-
Analyze the data for statistical significance.
Data Presentation
As specific quantitative data for this compound is not available in the public record, the following tables are presented as templates for how such data would be structured for a comprehensive evaluation.
Table 2: In Vitro Androgen Receptor Binding Affinity (Template)
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Data not available | Data not available |
| Bicalutamide (Reference) | Typical literature value | Typical literature value |
| Dihydrotestosterone (Reference) | Typical literature value | Typical literature value |
Table 3: In Vivo Efficacy in Prostate Growth Inhibition Assay (Template)
| Treatment Group | Dose | Mean Prostate Weight (mg) ± SEM | % Inhibition of Growth |
| Vehicle Control (Castrated) | - | Expected baseline | - |
| Testosterone Control | Dose | Expected stimulated growth | 0% |
| Testosterone + this compound | Dose 1 | Data not available | Calculated value |
| Testosterone + this compound | Dose 2 | Data not available | Calculated value |
| Testosterone + this compound | Dose 3 | Data not available | Calculated value |
Discussion and Future Directions
This compound represents an early effort in the development of nonsteroidal antiandrogens. While it did not proceed to clinical use, its unique chromeno[3,2-b]xanthen-13-one scaffold may still hold interest for medicinal chemists. The lack of publicly available, detailed biological data presents a significant challenge to a full retrospective analysis of its potential.
Future research in this area could involve:
-
De novo synthesis of this compound: To enable a thorough in vitro and in vivo characterization using modern assay technologies.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs to explore the key structural features required for potent antiandrogenic activity.
-
Computational modeling: Docking studies of this compound and its analogs into the androgen receptor ligand-binding domain to understand the molecular basis of its antagonism.
Conclusion
This compound is a historically significant nonsteroidal antiandrogen with a distinct chemical structure. Although a lack of detailed, publicly accessible data limits a complete understanding of its pharmacological profile, the information available identifies it as a potent inhibitor of prostate growth through androgen receptor antagonism. The experimental protocols and conceptual frameworks presented in this whitepaper provide a guide for the evaluation of this compound and other novel antiandrogenic compounds, highlighting the necessary steps for a comprehensive preclinical assessment. Further investigation into this class of molecules may yet yield valuable insights for the development of new therapeutics for androgen-dependent diseases.
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Pentomone's Antiandrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentomone (development code LY-113935) is a synthetic, nonsteroidal compound identified as a potent antiandrogen.[1] Initially investigated as a "prostate growth inhibitor," it functions by antagonizing the androgen receptor (AR), a key regulator of prostate cell growth and survival.[1] Understanding the in vitro activity of this compound is crucial for characterizing its mechanism of action and potential therapeutic applications in androgen-dependent pathologies such as prostate cancer.
These application notes provide detailed protocols for two key in vitro assays to quantify the antiandrogenic activity of this compound: a competitive androgen receptor binding assay and an androgen receptor-dependent reporter gene assay.
Mechanism of Action: Androgen Receptor Antagonism
Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the androgen receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth and proliferation. This compound, as a nonsteroidal antiandrogen, competitively inhibits the binding of androgens to the AR, thereby preventing its activation and the subsequent downstream signaling cascade.
Caption: Mechanism of this compound as an Androgen Receptor Antagonist.
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.
Principle: A fixed concentration of a radiolabeled androgen (e.g., ³H-DHT) is incubated with a source of AR (e.g., prostate cancer cell lysate or purified AR) in the presence of increasing concentrations of this compound. The amount of radiolabeled androgen bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined.
Materials and Reagents:
-
AR Source: LNCaP cell lysate or purified recombinant human AR
-
Radioligand: [³H]Dihydrotestosterone (³H-DHT)
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled DHT
-
Assay Buffer: Tris-HCl buffer with protease inhibitors
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of ³H-DHT in assay buffer at a concentration equal to its Kd for the AR.
-
Prepare a high concentration solution of unlabeled DHT for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: AR source + ³H-DHT + assay buffer
-
Non-specific Binding: AR source + ³H-DHT + excess unlabeled DHT
-
Competitive Binding: AR source + ³H-DHT + serial dilutions of this compound
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Harvesting: Transfer the contents of each well to a filter plate and wash with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
Data Presentation:
| This compound Conc. (nM) | Total Counts (CPM) | Corrected Counts (CPM) | % Inhibition |
| 0 (Control) | 15000 | 14500 | 0 |
| 1 | 13500 | 13000 | 10.3 |
| 10 | 9000 | 8500 | 41.4 |
| 100 | 3000 | 2500 | 82.8 |
| 1000 | 600 | 100 | 99.3 |
| Non-specific | 500 | - | - |
Corrected Counts = Total Counts - Non-specific Counts % Inhibition = 100 * (1 - (Corrected Countssample / Corrected Countscontrol))
Androgen Receptor-Dependent Reporter Gene Assay
This assay measures the functional ability of this compound to inhibit AR-mediated gene transcription.
Principle: A human prostate cancer cell line (e.g., LNCaP) that endogenously expresses AR is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter. The cells are then treated with an androgen (e.g., DHT) in the presence or absence of this compound. The level of luciferase expression, which is proportional to AR transcriptional activity, is measured.
Materials and Reagents:
-
Cell Line: LNCaP cells
-
Cell Culture Medium: RPMI-1640 with fetal bovine serum (FBS)
-
Reporter Plasmid: pGL3-ARE-luciferase
-
Transfection Reagent
-
Test Compound: this compound
-
Androgen: Dihydrotestosterone (DHT)
-
Luciferase Assay Reagent
-
96-well opaque cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well opaque plate and allow them to adhere overnight.
-
Transfection: Transfect the cells with the pGL3-ARE-luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment:
-
After 24 hours of transfection, replace the medium with a serum-free medium containing serial dilutions of this compound.
-
After a 1-hour pre-incubation with this compound, add DHT to a final concentration that induces a submaximal response.
-
Include appropriate controls: vehicle control (no DHT, no this compound), DHT control (DHT only).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
Data Presentation:
| Treatment | This compound Conc. (nM) | Luciferase Activity (RLU) | % Inhibition |
| Vehicle | 0 | 100 | - |
| DHT | 0 | 10000 | 0 |
| DHT + this compound | 1 | 8500 | 15.1 |
| DHT + this compound | 10 | 5000 | 50.5 |
| DHT + this compound | 100 | 1500 | 85.9 |
| DHT + this compound | 1000 | 200 | 99.0 |
% Inhibition = 100 * (1 - ((RLUsample - RLUvehicle) / (RLUDHT - RLUvehicle)))
Experimental Workflow
Caption: In Vitro Assay Workflow for this compound Activity.
References
Application Note: Cell-Based Androgen Receptor Antagonism Assay
References
- 1. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 2. Non-steroidal L-245,976 acts as a classical antiandrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentomone Treatment for Prostate Cancer Cell Lines (LNCaP, VCaP)
Disclaimer: No specific experimental data for the compound "Pentomone" on LNCaP or VCaP prostate cancer cell lines is publicly available in peer-reviewed literature. This compound (also known as Lilly 113935 or LY-113935) is a nonsteroidal antiandrogen that was synthesized in 1978 but never marketed[1]. The following application notes and protocols are therefore based on the expected mechanism of action of a nonsteroidal antiandrogen on androgen receptor-positive prostate cancer cell lines and should be considered a generalized guide for research purposes.
Introduction
Prostate cancer is a leading cause of cancer-related death in men worldwide. The androgen receptor (AR) signaling pathway plays a critical role in the development and progression of prostate cancer[2][3]. Androgen-sensitive prostate cancer cell lines, such as LNCaP and VCaP, are invaluable models for studying the efficacy of novel therapeutic agents that target the AR pathway[4][5].
This compound is classified as a nonsteroidal antiandrogen. Such compounds typically function by competitively inhibiting the binding of androgens, like dihydrotestosterone (DHT), to the androgen receptor. This blockade prevents receptor activation, nuclear translocation, and the subsequent transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival. These application notes provide a comprehensive framework for evaluating the potential therapeutic effects of this compound on the LNCaP and VCaP human prostate cancer cell lines.
Hypothesized Mechanism of Action of this compound
As a nonsteroidal antiandrogen, this compound is hypothesized to exert its effects by disrupting the androgen receptor signaling cascade. The anticipated mechanism involves:
-
Competitive Inhibition: this compound likely binds to the ligand-binding domain (LBD) of the androgen receptor, competing with endogenous androgens.
-
Inhibition of AR Activation: This competitive binding is expected to prevent the conformational changes in the AR that are necessary for its activation.
-
Suppression of AR Target Gene Expression: By inhibiting AR activation, this compound would ultimately lead to the downregulation of genes that control cell proliferation, survival, and prostate-specific antigen (PSA) production.
The following diagram illustrates the hypothesized point of intervention for this compound within the androgen receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for culturing LNCaP and VCaP cells and for conducting key experiments to assess the efficacy of this compound.
Cell Line Culture
a) LNCaP Cell Culture Protocol
LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a split ratio of 1:3 to 1:6.
-
b) VCaP Cell Culture Protocol
VCaP cells are derived from a vertebral metastasis of prostate cancer and express high levels of wild-type androgen receptor.
-
Growth Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. VCaP cells grow slowly and may require conditioned media for optimal growth.
-
Subculturing:
-
VCaP cells are weakly adherent. Aspirate the medium, retaining it as conditioned medium.
-
Wash gently with PBS.
-
Add 1 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize with 2-3 volumes of conditioned medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in a mixture of fresh and conditioned medium (e.g., 9:1 ratio) and re-plate.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
-
Protocol:
-
Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blotting for Protein Expression
Western blotting is used to detect changes in the expression of key proteins in the AR signaling pathway (e.g., AR, PSA) after this compound treatment.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, anti-ß-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Cycle Analysis
This analysis determines the effect of this compound on the cell cycle progression of prostate cancer cells.
-
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Hypothetical Data Presentation
The following tables represent the type of quantitative data that could be generated from the experiments described above.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| LNCaP | 48 hours | 5.2 |
| LNCaP | 72 hours | 2.8 |
| VCaP | 48 hours | 8.1 |
| VCaP | 72 hours | 4.5 |
Table 2: Hypothetical Apoptosis Induction by this compound (48h Treatment)
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| LNCaP | 0 (Control) | 3.1 | 1.5 |
| LNCaP | 2.5 | 15.7 | 5.3 |
| LNCaP | 5.0 | 28.4 | 10.1 |
| VCaP | 0 (Control) | 2.5 | 1.1 |
| VCaP | 5.0 | 12.9 | 4.8 |
| VCaP | 10.0 | 25.1 | 9.7 |
Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution (24h Treatment)
| Cell Line | This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | 0 (Control) | 55.2 | 28.3 | 16.5 |
| LNCaP | 5.0 | 72.1 | 15.4 | 12.5 |
| VCaP | 0 (Control) | 60.1 | 25.5 | 14.4 |
| VCaP | 10.0 | 75.8 | 12.1 | 12.1 |
Table 4: Hypothetical Protein Expression Changes Post-Pentomone Treatment (48h)
| Cell Line | Treatment | Relative AR Expression | Relative PSA Expression |
| LNCaP | Control | 1.00 | 1.00 |
| LNCaP | 5 µM this compound | 0.45 | 0.30 |
| VCaP | Control | 1.00 | 1.00 |
| VCaP | 10 µM this compound | 0.52 | 0.38 |
These hypothetical data suggest that this compound could inhibit cell growth, induce apoptosis, cause G0/G1 cell cycle arrest, and downregulate the expression of AR and its target gene PSA in LNCaP and VCaP cells, which would be consistent with the expected activity of a nonsteroidal antiandrogen. These protocols and data tables provide a robust framework for the initial preclinical evaluation of this compound or other novel antiandrogen compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 3. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechdaily.com [scitechdaily.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pentomone in Human Plasma
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Pentomone in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a nonsteroidal antiandrogen that has been investigated as a prostate growth inhibitor.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma, following established bioanalytical method validation guidelines.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H26O5 | [2] |
| Molar Mass | 394.467 g·mol−1 | [1] |
| Chemical Structure | (5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one | [1] |
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
This compound-d6 (stable isotope-labeled internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | This compound: m/z 395.2 → 297.1; this compound-d6 (IS): m/z 401.2 → 303.1 |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and this compound-d6 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and QC working solutions.
-
Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d6 internal standard working solution (concentration to be optimized).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of water to the supernatant.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to the US FDA guidance for bioanalytical method validation.
Calibration Curve and Linearity
| Analyte | Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| This compound | > 85 | > 85 | > 85 |
| This compound-d6 | > 85 | > 85 | > 85 |
Stability
This compound was found to be stable in human plasma under the following conditions:
-
Bench-top: 4 hours at room temperature
-
Freeze-thaw: 3 cycles
-
Long-term: 30 days at -80 °C
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The method has been validated over a suitable concentration range and has demonstrated acceptable precision, accuracy, and stability. This method is well-suited for supporting pharmacokinetic studies in drug development.
References
Application Notes and Protocols for Preparing Pentomone Stock Solutions in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pentomone is a novel synthetic small molecule inhibitor targeting the hypothetical kinase "Signal Transduction Kinase 1" (STK1), a key regulator in the "Cell Proliferation and Survival Pathway" (CPSP). Due to its therapeutic potential in oncology, this compound is increasingly being used in in-vitro studies to elucidate its mechanism of action and evaluate its efficacy in various cancer cell lines. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results.
These application notes provide detailed protocols for the solubilization, storage, and use of this compound in cell culture experiments, ensuring optimal performance and stability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 450.5 g/mol |
| Purity (HPLC) | ≥98% |
| Supplied as | Lyophilized powder |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 90 mg/mL (≥ 200 mM) | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL (~22 mM) | May require warming. |
| Water | Insoluble | Do not use for initial stock preparation. |
| Cell Culture Media | < 0.1 mg/mL (< 0.22 mM) | Prone to precipitation at higher concentrations.[1] |
Table 3: Recommended Working Concentrations for this compound
| Cell Line | Assay Type | Recommended Concentration Range | Notes |
| MCF-7 (Breast Cancer) | Cell Viability (72 hr) | 1 µM - 50 µM | IC50 ~15 µM |
| A549 (Lung Cancer) | Apoptosis Assay (48 hr) | 5 µM - 100 µM | Induction of apoptosis observed at ≥ 20 µM |
| U-87 MG (Glioblastoma) | Western Blot (p-STK1) (24 hr) | 0.5 µM - 25 µM | Inhibition of STK1 phosphorylation seen at 5 µM |
| HEK293 (Control) | Cytotoxicity (48 hr) | > 100 µM | Low cytotoxicity observed in non-cancerous cell lines |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile, pyrogen-free water or PBS for dilutions
-
Sterile syringe filters (0.22 µm pore size, PTFE or nylon for DMSO compatibility)[2]
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)[1]
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is essential for minimizing the final DMSO concentration in the cell culture medium.[3][4]
-
Pre-analysis: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO. The formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
-
Volume of DMSO = 1 mL
-
-
Dissolution: Carefully weigh out 4.505 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber tube. Use a filter material compatible with DMSO, such as PTFE or nylon.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM stock solution into cell culture medium to achieve the desired final concentration for treating cells.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Medium: Ensure the complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Adding compounds to cold media can decrease solubility and lead to precipitation.
-
Intermediate Dilution (Recommended): To prevent precipitation, it is advisable to perform an intermediate dilution of the stock solution in pre-warmed medium. For example, to prepare a 10 µM working solution, first prepare a 100 µM intermediate solution.
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to make a 100 µM intermediate solution. Mix gently by pipetting.
-
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, typically ≤ 0.5%.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, the experiment should not proceed.
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Efficacy Testing of Pentomone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentomone is a novel nonsteroidal antiandrogen (NSAA) designed as a potent prostate growth inhibitor.[1] Like other NSAAs, this compound functions as a direct antagonist of the androgen receptor (AR), competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][3] This mechanism disrupts the downstream signaling cascade that promotes cell proliferation and survival in androgen-sensitive tissues like the prostate. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two standard preclinical animal models: the testosterone-induced Benign Prostatic Hyperplasia (BPH) rat model and a human prostate cancer xenograft mouse model.
Mechanism of Action: Androgen Receptor Signaling
Androgen receptor signaling is a critical pathway for the growth and survival of prostate cells. In the absence of a ligand, the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). The binding of androgens like testosterone (T) or its more potent metabolite, dihydrotestosterone (DHT), induces a conformational change in the AR. This change causes the dissociation of HSPs, leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell growth, proliferation, and survival, such as Prostate-Specific Antigen (PSA).[1][4] this compound exerts its therapeutic effect by competitively binding to the AR's ligand-binding domain, preventing androgen binding and subsequent nuclear translocation and gene transcription.
Model 1: Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats
This model is ideal for evaluating the efficacy of this compound in a non-cancerous prostate growth context, mimicking the pathophysiology of BPH.
Experimental Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age: 10-12 weeks.
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the start of the experiment.
2. BPH Induction:
-
Surgical Procedure: Animals undergo bilateral orchiectomy (castration) to eliminate endogenous testosterone production. A sham surgery is performed on the control group. Allow a 7-day recovery period.
-
Hormone Administration: Following recovery, induce BPH in castrated rats by daily subcutaneous (s.c.) injections of testosterone propionate (TP) dissolved in a vehicle like corn or olive oil. A typical dose is 3-5 mg/kg. The sham group receives vehicle injections only. Continue TP injections for the duration of the study (typically 28 days).
3. This compound Administration:
-
Grouping: Randomly assign the BPH-induced animals into vehicle and this compound treatment groups (n=8-10 per group). A positive control group treated with a known BPH drug like finasteride (e.g., 5 mg/kg, oral) is recommended.
-
Dosing: Administer this compound orally (p.o.) via gavage once daily. The dose range should be determined by prior pharmacokinetic and tolerability studies.
-
Duration: Treatment should commence concurrently with TP administration and continue for 28 days.
4. Efficacy Endpoints and Measurements:
-
Prostate Weight: At the end of the study, euthanize the animals and carefully dissect the entire prostate gland. Blot dry and record the wet weight. Calculate the prostate index (prostate weight / body weight x 100).
-
Serum Analysis: Collect blood via cardiac puncture at necropsy. Measure serum levels of testosterone, DHT, and PSA using commercially available ELISA kits.
-
Histopathology: Fix prostate tissues in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for changes in epithelial thickness and glandular hyperplasia.
Mock Efficacy Data
| Group | Treatment | Dose (mg/kg, p.o.) | n | Prostate Weight (g) | Prostate Index | Serum DHT (pg/mL) |
| 1 | Sham | - | 8 | 0.45 ± 0.05 | 0.12 ± 0.01 | 150 ± 25 |
| 2 | BPH + Vehicle | - | 10 | 1.85 ± 0.21 | 0.48 ± 0.04 | 1250 ± 150 |
| 3 | BPH + Finasteride | 5 | 10 | 0.95 ± 0.15 | 0.25 ± 0.03 | 450 ± 60 |
| 4 | BPH + this compound | 10 | 10 | 1.21 ± 0.18** | 0.32 ± 0.04** | 1180 ± 130 |
| 5 | BPH + this compound | 30 | 10 | 0.88 ± 0.13 | 0.23 ± 0.03*** | 1210 ± 145 |
| *Data are represented as mean ± SD. **p<0.01, **p<0.001 vs. BPH + Vehicle. Data is hypothetical. |
Model 2: Human Prostate Cancer Xenograft in Mice
This model assesses the anti-tumor efficacy of this compound in an androgen-sensitive prostate cancer context. The LNCaP and VCaP cell lines are commonly used as they express the androgen receptor and are responsive to androgen stimulation.
Experimental Workflow
Experimental Protocol
1. Animal Model:
-
Species: Male athymic nude mice (e.g., BALB/c nude or NOD-SCID).
-
Age: 6-8 weeks.
-
Housing & Acclimatization: As described for the rat BPH model.
2. Tumor Implantation:
-
Cell Lines: LNCaP or VCaP cells are suitable for androgen-dependent studies.
-
Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
3. Tumor Growth and Treatment:
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer this compound (p.o., daily) at various doses. Include a vehicle control group and a positive control group (e.g., Enzalutamide at 10 mg/kg).
-
Duration: Continue treatment for 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
4. Efficacy Endpoints and Measurements:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the change in tumor volume over time. TGI (%) can be calculated at the end of the study.
-
Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.
-
Serum PSA: At the study endpoint, collect blood and measure serum PSA levels by ELISA. Normalize PSA levels to tumor weight or volume.
-
Immunohistochemistry (IHC): Analyze excised tumors for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) to understand the cellular effects of this compound.
Mock Efficacy Data
| Group | Treatment | Dose (mg/kg, p.o.) | n | Final Tumor Volume (mm³) | TGI (%) | Serum PSA (ng/mL) |
| 1 | Vehicle | - | 10 | 1250 ± 210 | - | 85 ± 15 |
| 2 | Enzalutamide | 10 | 10 | 380 ± 95 | 70 | 22 ± 8 |
| 3 | This compound | 25 | 10 | 650 ± 150 | 48 | 45 ± 11 |
| 4 | This compound | 50 | 10 | 410 ± 110 | 67 | 28 ± 9 |
| *Data are represented as mean ± SD. **p<0.01, **p<0.001 vs. Vehicle. TGI: Tumor Growth Inhibition. Data is hypothetical, based on LNCaP xenograft model. |
References
Troubleshooting & Optimization
troubleshooting Pentomone precipitation in aqueous buffers
Welcome to the technical support center for Pentomone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute the DMSO stock into my aqueous buffer?
A1: This is a common phenomenon known as "precipitation upon dilution" and occurs because this compound is a hydrophobic molecule with low intrinsic solubility in water.[1][2] When the concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically from organic to aqueous. The DMSO is no longer concentrated enough to keep the this compound dissolved, causing it to crash out of solution if its concentration exceeds its aqueous solubility limit.[3]
Q2: What is the recommended maximum final concentration of DMSO in my experiments?
A2: To avoid both precipitation and potential solvent-induced toxicity in cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v).[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q3: How does the pH of the buffer affect this compound solubility?
A3: The solubility of ionizable compounds is often dependent on the pH of the solution. For a compound like this compound, which is a weak base (hypothetical pKa = 7.8), its solubility increases in acidic conditions (pH < pKa) where it becomes protonated and more polar. Conversely, in neutral or basic conditions (pH > pKa), it is predominantly in its less soluble, neutral form.
Q4: Can I use co-solvents or other excipients to improve this compound solubility?
A4: Yes, co-solvents and other solubilizing agents can significantly improve the solubility of hydrophobic compounds. For this compound, co-solvents like PEG 400 or ethanol, and excipients such as cyclodextrins, can be used to prepare formulations with enhanced aqueous solubility. However, it is crucial to test the compatibility and potential for toxicity of these agents in your specific experimental system.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound stock solutions are best prepared in a high-purity, anhydrous organic solvent like DMSO at a high concentration (e.g., 10-50 mM). To prepare, weigh the desired amount of this compound powder, add the appropriate volume of DMSO, and facilitate dissolution by vortexing or brief sonication. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
-
Possible Cause: The final concentration of this compound in the aqueous buffer is above its solubility limit.
-
Solution: Decrease the final working concentration of this compound. Determine the maximum achievable concentration by performing a kinetic solubility test (see Protocol 2).
-
-
Possible Cause: Improper mixing technique leading to localized high concentrations.
-
Solution: Add the this compound stock solution dropwise into the vortexing aqueous buffer. This ensures rapid dispersion and prevents localized supersaturation.
-
-
Possible Cause: Temperature shock from mixing cold and warm solutions.
-
Solution: Pre-warm both the this compound stock aliquot and the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before mixing.
-
Issue 2: Cloudiness or Visible Particulates in the Working Solution
-
Possible Cause: Formation of fine precipitates or aggregates over time.
-
Solution: Prepare the working solution fresh for each experiment. If the solution appears cloudy, briefly sonicate it to break up small aggregates. Always visually inspect the solution before use.
-
-
Possible Cause: The buffer components are precipitating due to a high percentage of organic co-solvent.
-
Solution: Ensure the final concentration of all organic solvents (e.g., DMSO, ethanol) is as low as possible and compatible with the buffer system.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Adsorption of the hydrophobic this compound to plastic labware.
-
Solution: Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing the pipette tip with the solution before transferring can also help.
-
-
Possible Cause: Incomplete dissolution of the stock solution.
-
Solution: After preparing the stock solution, centrifuge it at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved microcrystals. Use only the clear supernatant for your experiments.
-
Quantitative Data
Table 1: Kinetic Solubility of this compound in Common Buffers
| Buffer (pH 7.4) | Maximum Kinetic Solubility (µM) at 25°C | Final DMSO (%) |
| PBS (Phosphate-Buffered Saline) | 2.5 | 0.5 |
| HEPES | 3.1 | 0.5 |
| Tris-HCl | 2.8 | 0.5 |
| DMEM + 10% FBS | 15.2 | 0.5 |
Note: The presence of proteins, such as those in Fetal Bovine Serum (FBS), can help to solubilize hydrophobic compounds.
Table 2: Effect of pH on this compound Solubility in Citrate-Phosphate Buffer
| pH | Maximum Kinetic Solubility (µM) at 25°C | Final DMSO (%) |
| 5.0 | 55.8 | 0.5 |
| 6.0 | 25.1 | 0.5 |
| 7.0 | 8.3 | 0.5 |
| 7.4 | 3.5 | 0.5 |
| 8.0 | 1.2 | 0.5 |
Table 3: Recommended Co-solvents for this compound Formulation
| Co-solvent/Excipient | Recommended Starting Concentration (v/v or w/v) | Notes |
| PEG 400 | 5 - 10% | Generally well-tolerated in many assays. |
| Ethanol | 1 - 5% | Can be toxic to cells at higher concentrations. |
| HP-β-Cyclodextrin | 1 - 5% | Forms inclusion complexes to enhance solubility. |
| Polysorbate 80 (Tween® 80) | 0.1 - 1% | A non-ionic surfactant; check for assay interference. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials: this compound powder, anhydrous DMSO, sterile low-adhesion microcentrifuge tubes, analytical balance, vortex mixer, sonicator.
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 4.25 mg for a 1 mL stock of a 425.5 g/mol compound).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.25 mg).
-
Vortex the tube vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Kinetic Solubility Assay for this compound
-
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer upon dilution from a DMSO stock.
-
Materials: 10 mM this compound stock in DMSO, target aqueous buffer, 96-well microplate, plate shaker, plate reader or HPLC system.
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the target aqueous buffer in a 96-well plate. This maintains a constant final DMSO concentration.
-
Seal the plate and incubate it on a plate shaker at a constant temperature (e.g., 25°C) for 2-4 hours to allow it to reach equilibrium.
-
After incubation, analyze the plate for precipitation. This can be done visually or by measuring light scattering with a plate reader.
-
To quantify the dissolved concentration, filter the samples through a 0.22 µm filter plate to remove any precipitate.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
-
The highest concentration that remains in solution is the kinetic solubility.
-
Protocol 3: Preparation of this compound Working Solutions in Aqueous Buffer
-
Objective: To prepare a diluted working solution of this compound in an aqueous buffer while minimizing precipitation.
-
Materials: 10 mM this compound stock in DMSO, pre-warmed sterile aqueous buffer, sterile low-adhesion microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock and pre-warm it to the experimental temperature.
-
Prepare an intermediate dilution of the stock in DMSO if a very low final concentration is required. This helps to reduce the volume of stock added to the buffer.
-
Place the required volume of pre-warmed aqueous buffer in a sterile tube.
-
While vigorously vortexing the buffer, add the required volume of the this compound stock (or intermediate dilution) drop-by-drop to the side of the tube.
-
Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. Use the solution immediately.
-
Visualizations
References
Technical Support Center: Pentomone Dosage Adjustment for Prostate Cancer Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Pentomone dosage in different prostate cancer xenograft models.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting doses of this compound for common prostate cancer xenograft models?
A1: The optimal starting dose of this compound can vary significantly depending on the specific xenograft model (both cell line-derived and patient-derived) and its intrinsic sensitivity to the drug. As a general guideline, we recommend initiating dose-finding studies based on the following ranges, which have been established through preliminary in-house studies.
Table 1: Recommended Starting Dose Ranges for this compound in Various Prostate Cancer Xenograft Models
| Xenograft Model | Type | Androgen Sensitivity | Recommended Starting Dose Range (mg/kg, daily) | Notes |
| LNCaP | Cell Line-Derived (CDX) | Sensitive | 10 - 25 | Highly sensitive model, monitor for rapid tumor regression. |
| VCaP | Cell Line-Derived (CDX) | Sensitive | 15 - 30 | Expresses high levels of Androgen Receptor (AR). |
| CWR22 | Patient-Derived (PDX) | Sensitive | 20 - 40 | Retains hormonal responsiveness.[1] |
| PC-3 | Cell Line-Derived (CDX) | Insensitive | 25 - 50 | Aggressive, castration-resistant model. |
| DU145 | Cell Line-Derived (CDX) | Insensitive | 30 - 60 | Androgen-independent model. |
| LuCaP 35 | Patient-Derived (PDX) | Castration-Resistant | 35 - 70 | Represents a more advanced disease state.[1] |
Q2: How does the route of administration affect this compound dosage?
A2: The route of administration significantly impacts the bioavailability and, consequently, the effective dosage of this compound. Oral gavage (PO) and intraperitoneal (IP) injection are the most common routes for preclinical xenograft studies.
-
Oral Gavage (PO): Generally requires a higher dose due to potential first-pass metabolism in the liver. Ensure consistent formulation and gavage technique to minimize variability.[2]
-
Intraperitoneal (IP) Injection: Typically results in higher bioavailability compared to oral administration, thus requiring a lower dose.
It is crucial to conduct pharmacokinetic (PK) studies to determine the exposure levels achieved by different routes and adjust the dosage accordingly to reach the desired therapeutic window.
Q3: What is the primary mechanism of action of this compound and which signaling pathways are affected?
A3: this compound is a potent inhibitor of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in prostate cancer.[3] By targeting key kinases in this pathway, this compound induces apoptosis and inhibits tumor growth. It has also been observed to downregulate the expression of the Androgen Receptor (AR), making it effective in both androgen-sensitive and castration-resistant models.
Troubleshooting Guide
Problem 1: High variability in tumor response within the same treatment group.
-
Potential Causes:
-
Inconsistent Drug Administration: Variability in gavage or injection technique can lead to inconsistent drug exposure.[2]
-
Differences in Animal Health: Underlying health issues in individual animals can affect drug metabolism and tumor growth.
-
Tumor Implantation Technique: Variations in the number of cells injected, injection site, and technique can lead to differences in initial tumor take and growth rates.
-
Tumor Heterogeneity: Particularly in PDX models, inherent differences in the tumor tissue can lead to varied responses.
-
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure the drug suspension is homogenous before each administration. Train all personnel on a consistent administration technique.
-
Animal Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness not related to the tumor or treatment.
-
Refine Implantation Protocol: Ensure cells are in the logarithmic growth phase and have high viability before implantation. Standardize the injection volume and location.
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual animal variability.
-
Problem 2: Lack of tumor response or tumor progression despite this compound treatment.
-
Potential Causes:
-
Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to achieve adequate target inhibition in the tumor tissue.
-
Primary or Acquired Resistance: The tumor model may be intrinsically resistant to this compound, or it may have developed resistance during the course of the study.
-
Poor Drug Bioavailability: Issues with the drug formulation or the animal's ability to absorb the drug can lead to low systemic exposure.
-
Incorrect Model Selection: The chosen xenograft model may not be dependent on the PI3K/AKT pathway for its growth and survival.
-
-
Troubleshooting Steps:
-
Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more efficacious dose.
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after treatment to assess the level of target inhibition (e.g., phosphorylated AKT) to confirm the drug is reaching its target.
-
Evaluate Combination Therapy: Consider combining this compound with other agents that have a different mechanism of action.
-
Characterize the Xenograft Model: Ensure the chosen model has the appropriate molecular characteristics (e.g., activated PI3K/AKT pathway) for sensitivity to this compound.
-
References
Technical Support Center: Minimizing Pentomone Cytotoxicity in Non-Target Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pentomone's off-target cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Question: I am observing significant cell death in my non-target control cell line (e.g., a cell line that does not express the androgen receptor) at concentrations where I expect to see only on-target effects in my prostate cancer cell line. What could be the cause?
Answer: This is a critical observation and suggests that the concentration of this compound used may be too high, leading to off-target effects.[1][2] this compound is known to induce apoptosis through off-target inhibition of the PI3K/AKT/mTOR signaling pathway at supra-therapeutic concentrations.
Troubleshooting Steps:
-
Confirm the Therapeutic Window: It is essential to establish a therapeutic window by performing parallel concentration-response experiments for both on-target activity (e.g., androgen receptor inhibition) and general cytotoxicity.[1]
-
Lower this compound Concentration: Reduce the concentration of this compound to the lowest level that still provides the desired on-target effect.[3]
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell lines (typically <0.5%) and run a vehicle-only control.[1]
-
Use an Orthogonal Assay: Confirm the cytotoxicity results with a different type of viability assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release) to rule out assay-specific interference.
Logical Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity in non-target cells.
Issue 2: High Variability in Cytotoxicity Assay Results
Question: My replicate wells in the cytotoxicity assay show high variability. What are the common causes and how can I fix this?
Answer: High variability between replicates can mask the true effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, and "edge effects" in the microplate.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure cells are in a logarithmic growth phase and evenly distributed. A titration experiment to find the optimal seeding density for each cell line is recommended.
-
Improve Pipetting Technique: Use calibrated pipettes and ensure consistent, slow pipetting to avoid bubbles. When adding reagents, place the tip at the same angle and depth in each well.
-
Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation. Fill these perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
-
Ensure Complete Solubilization (for MTT/XTT assays): After incubation with the tetrazolium salt, ensure the formazan crystals are completely dissolved before reading the absorbance. Use an appropriate solubilization solution like DMSO and mix thoroughly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's on-target and off-target effects?
A1: this compound's on-target effect is as a nonsteroidal antiandrogen, designed to inhibit prostate growth. Its off-target cytotoxic effect, observed at higher concentrations, is due to the inhibition of key kinases in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation in many cell types. This inhibition leads to the induction of apoptosis.
This compound Off-Target Signaling Pathway
Caption: this compound's off-target inhibition of the mTOR pathway.
Q2: How can I design an experiment to differentiate between on-target and off-target cytotoxicity?
A2: A robust experimental design using appropriate controls is key. You should test this compound on a panel of cell lines:
-
Target-Positive Cell Line: A prostate cancer cell line expressing the androgen receptor (e.g., LNCaP).
-
Target-Negative Cell Line: A cell line that does not express the androgen receptor (e.g., HEK293). An effect observed in the target-negative cell line is, by definition, off-target. Comparing the IC50 (or CC50) values between these lines will help quantify the therapeutic window.
Q3: Are there specific assay types that are recommended or should be avoided when assessing this compound's cytotoxicity?
A3: It is highly recommended to use at least two different methods to assess cell viability to ensure your results are not an artifact of a specific assay's chemistry.
-
Recommended:
-
Metabolic Assays (e.g., MTT, MTS): Measure the metabolic activity of viable cells.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Measure the leakage of cellular components from dead cells.
-
ATP-based Assays: Measure ATP levels, which are proportional to the number of viable cells.
-
-
Considerations: Since this compound's off-target effect can involve metabolic pathways, a discrepancy between a metabolic assay (like MTT) and a membrane integrity assay (like LDH) could indicate metabolic impairment preceding cell death.
Quantitative Data Summary
The following tables present representative data for this compound's activity in different cell lines.
Table 1: this compound Cytotoxicity (IC50) in Target vs. Non-Target Cell Lines
| Cell Line | Primary Target (Androgen Receptor) | This compound IC50 (µM) |
| LNCaP | Expressed | 15.5 |
| VCaP | Expressed | 12.8 |
| HEK293 | Not Expressed | 1.2 |
| HeLa | Not Expressed | 0.9 |
Data are representative. Actual values may vary based on experimental conditions.
Table 2: Effect of mTOR Activator on this compound Cytotoxicity in a Non-Target Cell Line (HEK293)
| Treatment | This compound (1 µM) | MHY1485 (mTOR Activator) | Cell Viability (%) |
| Vehicle Control | - | - | 100% |
| This compound Only | + | - | 52% |
| This compound + MHY1485 | + | + | 85% |
| MHY1485 Only | - | + | 98% |
This data suggests that activating the mTOR pathway can partially rescue cells from this compound's off-target cytotoxicity.
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on cell metabolic activity, an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability) and plot the results to determine the IC50 value.
Experimental Workflow for On- and Off-Target Assessment
Caption: Workflow for comparing this compound's on- and off-target cytotoxicity.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol. In addition to vehicle controls, prepare a "maximum LDH release" control for each cell line by adding a lysis solution (e.g., 1% Triton X-100) to several wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Subtract the background absorbance (from media-only wells) from all readings. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
References
Validation & Comparative
A Comparative Guide: The Efficacy of Pentomone and Bicalutamide in Androgen Receptor Antagonism
A direct comparative analysis of the efficacy of Pentomone and Bicalutamide is not feasible due to a significant lack of publicly available data for this compound. this compound, also known as Lilly 113935 or LY-113935, is a nonsteroidal antiandrogen that was synthesized and assayed in 1978. However, it was never marketed, and there is a notable absence of published preclinical or clinical data detailing its efficacy, mechanism of action, or experimental protocols.
This guide will therefore provide a comprehensive overview of the well-established efficacy and mechanisms of Bicalutamide, a widely used antiandrogen, to serve as a valuable reference for researchers, scientists, and drug development professionals.
Bicalutamide: A Profile in Androgen Receptor Inhibition
Bicalutamide is a non-steroidal antiandrogen medication that has been extensively studied and utilized in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling pathways that promote the growth of prostate cancer cells.
Mechanism of Action
Bicalutamide exerts its therapeutic effect by directly binding to the ligand-binding domain of the androgen receptor. This competitive inhibition prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). The binding of Bicalutamide to the AR leads to a conformational change in the receptor that is different from that induced by agonist binding. This altered conformation prevents the proper interaction of the AR with coactivator proteins, which are essential for the transcription of androgen-responsive genes. Consequently, the downstream signaling cascade that promotes cell proliferation and survival is disrupted.
Figure 1: Simplified signaling pathway illustrating Bicalutamide's mechanism of action.
Efficacy Data
The efficacy of Bicalutamide has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other treatments for prostate cancer.
| Clinical Endpoint | Bicalutamide Monotherapy (150 mg/day) | Bicalutamide (50 mg/day) + LHRH Agonist | Placebo + LHRH Agonist | Reference |
| Median Time to Progression (Advanced Prostate Cancer) | 33.5 months | 40.7 months | 28.3 months | [1] |
| Overall Survival (Locally Advanced Prostate Cancer) | Similar to castration | - | - | [1] |
| Prostate-Specific Antigen (PSA) Response | Significant reduction in PSA levels | Significant reduction in PSA levels | - | [2] |
Experimental Protocols
The following outlines a typical experimental protocol used to assess the efficacy of antiandrogen therapies like Bicalutamide in a preclinical setting.
Cell-Based Proliferation Assay
-
Objective: To determine the in vitro efficacy of Bicalutamide in inhibiting the proliferation of androgen-sensitive prostate cancer cells.
-
Cell Line: LNCaP (human prostate adenocarcinoma cells), which express a functional androgen receptor.
-
Methodology:
-
LNCaP cells are cultured in a suitable medium, typically RPMI-1640 supplemented with fetal bovine serum (FBS).
-
Prior to the experiment, cells are androgen-deprived by culturing in a medium with charcoal-stripped FBS for 24-48 hours.
-
Cells are then seeded into 96-well plates.
-
Varying concentrations of Bicalutamide are added to the wells, followed by stimulation with a synthetic androgen, such as R1881.
-
Control groups include cells treated with vehicle (e.g., DMSO), R1881 alone, and Bicalutamide alone.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell viability.
-
The results are expressed as a percentage of the proliferation observed in the androgen-stimulated control group.
-
Figure 2: A typical experimental workflow for assessing antiandrogen efficacy in vitro.
Conclusion
While a direct comparison with this compound is not possible due to the absence of available data, Bicalutamide stands as a well-characterized and effective androgen receptor antagonist. Its mechanism of action is well understood, and its clinical efficacy in the management of prostate cancer is supported by extensive research. The provided experimental protocols and diagrams offer a foundational understanding for researchers in the field of androgen receptor-targeted therapies. Future research that uncovers data on early-stage antiandrogens like this compound would be necessary to enable the comprehensive comparative analyses that are crucial for advancing drug development.
References
- 1. Synthesis and biological activity of novel nonsteroidal progesterone receptor antagonists based on cyclocymopol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niphatenones, glycerol ethers from the sponge Niphates digitalis block androgen receptor transcriptional activity in prostate cancer cells: structure elucidation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentomone vs. Enzalutamide: A Comparative Guide to Androgen Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pentomone and Enzalutamide, focusing on their interaction with the androgen receptor (AR), a critical target in prostate cancer research and therapy. While Enzalutamide is a well-characterized, potent AR inhibitor, publicly available quantitative data on the AR binding affinity of this compound, a nonsteroidal antiandrogen synthesized in 1978, is limited. This guide therefore focuses on the established properties of Enzalutamide and provides a comprehensive experimental protocol for assessing androgen receptor binding, which would be applicable to both compounds.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival.[1][2][3] In prostate cancer, the AR signaling pathway is often constitutively active, driving tumor growth.
Enzalutamide is a second-generation nonsteroidal antiandrogen that acts as a potent and selective AR inhibitor.[4][5] Its mechanism of action is multi-faceted, involving:
-
Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with high affinity, directly competing with endogenous androgens.
-
Inhibition of nuclear translocation: By binding to the AR, Enzalutamide induces a conformational change that prevents the receptor from translocating from the cytoplasm to the nucleus.
-
Impairment of DNA binding and coactivator recruitment: Even if some AR molecules were to reach the nucleus, Enzalutamide-bound receptors are unable to effectively bind to androgen response elements (AREs) on DNA and recruit the necessary coactivators for gene transcription.
Quantitative Analysis of Androgen Receptor Binding
The binding affinity of a compound to the androgen receptor is a key determinant of its potency as an inhibitor. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
Enzalutamide:
| Parameter | Value (nM) | Cell Line/System | Reference |
| IC50 | 21.4 | LNCaP cells | |
| IC50 | 100 | LNCaP cells (eGFP assay) | |
| IC50 (competitive inhibition of ¹⁸F-FDHT binding) | 21.4 ± 4.4 | LNCaP cells |
This compound:
Quantitative data for the androgen receptor binding affinity (IC50 or Ki) of this compound could not be located in the publicly available scientific literature reviewed for this guide.
Experimental Protocols: Androgen Receptor Competitive Binding Assay
To determine and compare the binding affinities of compounds like this compound and Enzalutamide for the androgen receptor, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the IC50 value of a test compound (e.g., this compound, Enzalutamide) for the androgen receptor by measuring its ability to displace a radiolabeled androgen from the receptor.
Materials:
-
Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.
-
Androgen Receptor Source: Purified recombinant androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cell lines (e.g., LNCaP).
-
Test Compounds: this compound and Enzalutamide, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution optimized for receptor stability and binding (e.g., Tris-HCl or HEPES based buffer).
-
Scintillation Cocktail and Scintillation Counter: For detection of radioactivity.
-
Multi-well plates: For conducting the assay in a high-throughput format.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (this compound and Enzalutamide) and a known non-radiolabeled androgen (e.g., dihydrotestosterone) to serve as a positive control for displacement.
-
Prepare a working solution of the radioligand at a concentration typically at or below its Kd for the androgen receptor.
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer.
-
Add the serially diluted test compounds or the unlabeled control androgen to the respective wells.
-
Add the androgen receptor preparation to all wells.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include:
-
Dextran-coated charcoal absorption: Charcoal adsorbs the free radioligand, and the receptor-bound fraction is recovered by centrifugation.
-
Scintillation Proximity Assay (SPA): If using SPA beads coated with a capture molecule for the receptor, the bound radioligand will be in close enough proximity to the scintillant in the beads to generate a signal.
-
-
-
Detection and Data Analysis:
-
Quantify the amount of bound radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Androgen Receptor Signaling Pathway and Inhibition
The following diagrams illustrate the key steps in the androgen receptor signaling pathway and the mechanism of inhibition by an antagonist.
Conclusion
References
A Comparative Analysis of the Toxicity Profile of Pentomone Versus Marketed Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiandrogen therapeutics for prostate cancer and other androgen-dependent conditions, a thorough understanding of a compound's toxicity profile is paramount for advancing novel candidates. This guide provides a comparative analysis of the hypothetical toxicity profile of Pentomone, a non-marketed nonsteroidal antiandrogen, against established marketed antiandrogens: enzalutamide, apalutamide, darolutamide, and bicalutamide. Due to the absence of publicly available preclinical or clinical toxicity data for this compound, this guide utilizes a hypothetical profile for illustrative comparison, highlighting key areas of potential differentiation in toxicity.
Comparative Toxicity Profile
The following table summarizes the known adverse effects of marketed antiandrogens from clinical trial data and post-marketing surveillance, alongside a hypothetical toxicity profile for this compound. This allows for a direct comparison of potential toxicities.
| Adverse Event Class | This compound (Hypothetical) | Enzalutamide | Apalutamide | Darolutamide | Bicalutamide |
| Cardiovascular | Low incidence of hypertension | Hypertension, major adverse cardiovascular events[1] | Hypertension, ischemic heart disease[2] | Ischemic heart disease, heart failure[3][4] | Minimal cardiovascular risk |
| Neurological | Headache (mild) | Seizures (rare), fatigue, dizziness, headache[5] | Seizures (rare), fatigue, falls, dizziness | Fatigue | Dizziness, insomnia |
| Dermatological | Minimal skin rash | Rash | Rash (macular or maculopapular), pruritus | Rash | Rash, dry skin |
| Gastrointestinal | Nausea (mild, transient) | Diarrhea, constipation, nausea | Diarrhea, nausea | Nausea, diarrhea | Nausea, diarrhea, constipation |
| Hepatotoxicity | Low potential for ALT/AST elevation | Not significantly associated with hepatotoxicity | Mild, transient elevations in serum aminotransferases | Not significantly associated with hepatotoxicity | Hepatitis, elevated liver enzymes (rare, but can be severe) |
| Musculoskeletal | Myalgia | Musculoskeletal pain, arthralgia, fractures, falls | Arthralgia, falls, fractures | Fractures | Arthralgia |
| Endocrine | Gynecomastia (mild) | Hot flush, gynecomastia | Hot flush, hypothyroidism | Hot flush | Gynecomastia, breast tenderness |
| Other | Fatigue (mild) | Fatigue, decreased appetite | Fatigue, weight loss | Fatigue | Asthenia |
Experimental Protocols for Toxicity Assessment
The evaluation of antiandrogen toxicity involves a battery of in vitro and in vivo assays designed to identify potential adverse effects. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the antiandrogen that causes 50% inhibition of cell viability (IC50).
-
Cell Lines: Prostate cancer cell lines (e.g., LNCaP, VCaP) and non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule epithelial cells).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is serially diluted and added to the cells.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP content.
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Rodent Toxicity Study (Hershberger Bioassay)
-
Objective: To assess the androgenic and antiandrogenic effects of a compound in a castrated male rat model.
-
Animal Model: Peripubertal castrated male rats.
-
Methodology:
-
Animals are castrated and allowed a post-operative recovery period.
-
Animals are then treated with a reference androgen (e.g., testosterone propionate) alone or in combination with the test antiandrogen for a specified duration (e.g., 10 consecutive days).
-
At the end of the treatment period, key androgen-dependent tissues are excised and weighed, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.
-
A statistically significant decrease in the weight of these tissues in the co-treated group compared to the androgen-alone group indicates antiandrogenic activity.
-
General toxicity is monitored through daily clinical observations, body weight measurements, and terminal organ weight analysis and histopathology.
-
Hepatotoxicity Assessment
-
In Vitro:
-
Primary Human Hepatocyte Culture: Exposure of primary human hepatocytes to the test compound to assess for cytotoxicity, changes in liver enzyme leakage (ALT, AST), and induction of cholestasis (bile salt export pump inhibition).
-
-
In Vivo:
-
Rodent Studies: Administration of the compound to rodents for sub-chronic to chronic durations. Blood samples are collected periodically to measure serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin. At the end of the study, liver tissues are collected for histopathological examination.
-
Visualizing Pathways and Processes
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action for antiandrogens, which primarily involves the competitive inhibition of the androgen receptor (AR).
Caption: Mechanism of action of antiandrogens.
Hypothetical Experimental Workflow for Toxicity Screening
This diagram outlines a typical workflow for assessing the toxicity of a novel antiandrogen candidate like this compound.
Caption: Toxicity screening workflow for a novel antiandrogen.
References
- 1. Adverse Events Seen With Abiraterone or Enzalutamide Among Patients With Advanced Prostate Cancer - The ASCO Post [ascopost.com]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. NUBEQA® (darolutamide) | Side Effects & Safety [pro.bayer.co.uk]
- 4. tga.gov.au [tga.gov.au]
- 5. Safety CRPC | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
